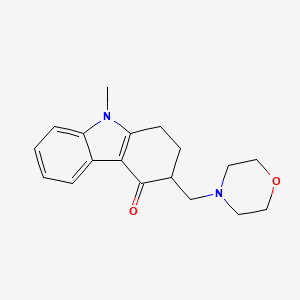
9-Methyl-3-(morpholinomethyl)-2,3-dihydro-4(1H)-carbazolone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-Methyl-3-(morpholinomethyl)-2,3-dihydro-4(1H)-carbazolone is an organic compound with the molecular formula C18H22N2O2. It belongs to the class of carbazole derivatives, which are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Methyl-3-(morpholinomethyl)-2,3-dihydro-4(1H)-carbazolone typically involves the reaction of 1,2,3,9-tetrahydro-9-methyl-4H-carbazol-4-one with a morpholine derivative in an organic solvent. The reaction is carried out under controlled conditions to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-efficiency reactors and optimized reaction conditions to maximize yield and minimize by-products. The final product is purified using techniques such as crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
9-Methyl-3-(morpholinomethyl)-2,3-dihydro-4(1H)-carbazolone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like halogens or alkylating agents are employed under specific conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
9-Methyl-3-(morpholinomethyl)-2,3-dihydro-4(1H)-carbazolone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 9-Methyl-3-(morpholinomethyl)-2,3-dihydro-4(1H)-carbazolone involves its interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 9-Methyl-3-(dimethylaminomethyl)-2,3-dihydro-4(1H)-carbazolone
- 9-Methyl-3-(ethylaminomethyl)-2,3-dihydro-4(1H)-carbazolone
Uniqueness
Compared to similar compounds, 9-Methyl-3-(morpholinomethyl)-2,3-dihydro-4(1H)-carbazolone is unique due to its specific morpholine substitution, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications in research and industry .
Properties
CAS No. |
38942-83-5 |
|---|---|
Molecular Formula |
C18H22N2O2 |
Molecular Weight |
298.4 g/mol |
IUPAC Name |
9-methyl-3-(morpholin-4-ylmethyl)-2,3-dihydro-1H-carbazol-4-one |
InChI |
InChI=1S/C18H22N2O2/c1-19-15-5-3-2-4-14(15)17-16(19)7-6-13(18(17)21)12-20-8-10-22-11-9-20/h2-5,13H,6-12H2,1H3 |
InChI Key |
YDWKRSVMKLPHPX-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C3=CC=CC=C31)C(=O)C(CC2)CN4CCOCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Dimethyl 2,2'-[(1S,2R)-3-methylcyclohex-3-ene-1,2-diyl]diacetate](/img/structure/B14675143.png)
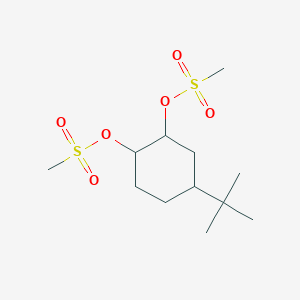


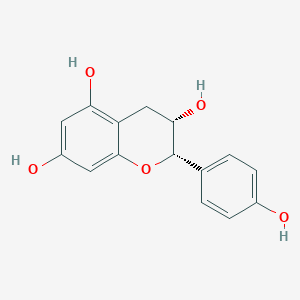
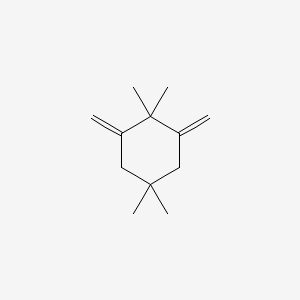
![2-(1,3-Benzothiazol-2-yl)-5-[4-(dimethylamino)phenyl]penta-2,4-dienenitrile](/img/structure/B14675166.png)

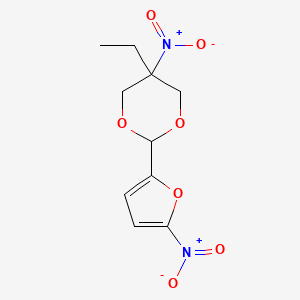
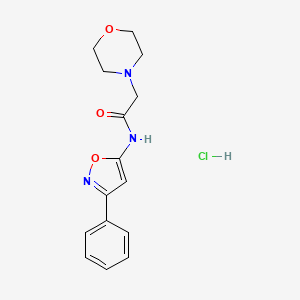

![Methanone, [4-(1,1-dimethylethyl)-1-cyclohexen-1-yl]phenyl-](/img/structure/B14675198.png)

![7-(Chloromethyl)-3-methoxy-3-borabicyclo[3.3.1]non-6-ene](/img/structure/B14675211.png)
